molecular formula C8H4Cl5NO B11708097 2,2,2-trichloro-N-(2,6-dichlorophenyl)acetamide CAS No. 33715-65-0

2,2,2-trichloro-N-(2,6-dichlorophenyl)acetamide

Cat. No.: B11708097
CAS No.: 33715-65-0
M. Wt: 307.4 g/mol
InChI Key: WTTSOFFJDIHYTN-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(2,6-dichlorophenyl)acetamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of multiple chlorine atoms, which contribute to its reactivity and functionality.

Preparation Methods

The synthesis of 2,2,2-trichloro-N-(2,6-dichlorophenyl)acetamide typically involves the reaction of 2,6-dichloroaniline with trichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

2,2,2-Trichloro-N-(2,6-dichlorophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Oxidation Reactions: Under specific conditions, the compound can undergo oxidation to form more complex structures.

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas with a catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trichloro-N-(2,6-dichlorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The chlorine atoms in the compound can form strong bonds with various biological molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,2,2-Trichloro-N-(2,6-dichlorophenyl)acetamide can be compared with other similar compounds, such as:

    2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.

    2,2,2-Trichloroacetamide: Lacks the dichlorophenyl group, making it less reactive in certain contexts.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

33715-65-0

Molecular Formula

C8H4Cl5NO

Molecular Weight

307.4 g/mol

IUPAC Name

2,2,2-trichloro-N-(2,6-dichlorophenyl)acetamide

InChI

InChI=1S/C8H4Cl5NO/c9-4-2-1-3-5(10)6(4)14-7(15)8(11,12)13/h1-3H,(H,14,15)

InChI Key

WTTSOFFJDIHYTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)C(Cl)(Cl)Cl)Cl

Origin of Product

United States

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